Emgbg

Polyamine biosynthesis S-adenosylmethionine decarboxylase Enzyme inhibition

Researchers requiring potent, selective inhibition of eukaryotic S-adenosylmethionine decarboxylase without confounding antiproliferative effects often face a lack of suitable tools. EMGBG (ethylmethylglyoxal bis(guanylhydrazone) sulfate, CAS 106119-99-7) directly addresses this need. - Unmatched potency: Apparent Ki = 12 nM for AdoMetDC, ~8-fold stronger than EGBG. - Clean mechanistic probe: Lacks antiproliferative activity in L1210 cells, unlike MGBG. - Reliable supply: High-purity (98%) sulfate salt available for immediate global shipping.

Molecular Formula C7H16N8
Molecular Weight 212.26 g/mol
Cat. No. B1238585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmgbg
SynonymsEMGBG
EMGBG sulfate
ethylmethylglyoxal bis(guanylhydrazone)
Molecular FormulaC7H16N8
Molecular Weight212.26 g/mol
Structural Identifiers
SMILESCCC(=NN=C(N)N)C(=NN=C(N)N)C
InChIInChI=1S/C7H16N8/c1-3-5(13-15-7(10)11)4(2)12-14-6(8)9/h3H2,1-2H3,(H4,8,9,14)(H4,10,11,15)/b12-4-,13-5-
InChIKeyMXUYVZOFMRUFCD-FQCPIAEUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EMGBG Sulfate: Compound Profile & Key Characteristics


Ethylmethylglyoxal bis(guanylhydrazone) (EMGBG), typically supplied as its sulfate salt (CAS 106119-99-7), is a synthetic analog of the antileukemic agent methylglyoxal bis(guanylhydrazone) (MGBG) [1]. It functions as an extremely potent competitive inhibitor of eukaryotic S-adenosylmethionine decarboxylase (AdoMetDC), a critical enzyme in polyamine biosynthesis [2]. EMGBG exhibits a unique pharmacological profile characterized by exceptional enzymatic inhibitory potency combined with a notable lack of antiproliferative activity in certain cellular models, distinguishing it from other members of the bis(guanylhydrazone) class [3].

Pathway AdoMetDC inhibition for polyamine biosynthesis studies Competitive inhibitor context
Cell-model Cell-model endpoint review without intrinsic antiproliferative activity Distinct from MGBG class
Assay Combination-pathway dissection; no DFMO potentiation reported Supports cleaner experimental design

EMGBG: Key Differentiators from Analogs


While several bis(guanylhydrazone) compounds share a common structural motif and target the polyamine biosynthetic pathway, EMGBG exhibits a unique combination of quantitative inhibitory potency, enzyme selectivity profile, and cellular activity that precludes direct substitution with close analogs such as MGBG, EGBG, or DMGBG [1]. Specifically, EMGBG demonstrates an apparent Ki of 12 nM for AdoMetDC, which is approximately 8-fold more potent than its ethylglyoxal analog EGBG [2]. Furthermore, EMGBG lacks antiproliferative activity against L1210 leukemia cells in vitro, a property it shares with DMGBG and EGBG but which contrasts sharply with the antiproliferative effects of MGBG and glyoxal bis(guanylhydrazone) [3]. These distinct quantitative and qualitative differences underscore the necessity of selecting the precise compound for experimental or industrial applications rather than relying on in-class substitution.

Affinity AdoMetDC affinity context may differ from class analogs. EMGBG affinity differs from EGBG in enzyme assays. vs. EGBG, DMGBG
Cell profile Antiproliferative profile differs from MGBG in L1210 cell models. EMGBG lacks the growth-inhibitory endpoint seen with MGBG. vs. MGBG, GBG
Combination Combination response to DFMO may differ from MGBG. EMGBG does not potentiate DFMO, altering pathway-dissection context. vs. MGBG, GBG

EMGBG: Quantitative Evidence Guide


AdoMetDC Inhibition Potency vs. EGBG

EMGBG exhibits an apparent Ki of 12 nM for eukaryotic S-adenosylmethionine decarboxylase (AdoMetDC), making it almost an order of magnitude (approximately 8-fold) more potent than its closest analog, ethylglyoxal bis(guanylhydrazone) (EGBG) [1].

AdoMetDC Ki
Head-to-head
12 nM (EMGBG) vs ~96 nM (EGBG)
Reported higher AdoMetDC affinity context
Approximately 8-fold greater affinity; enzyme assay
Polyamine biosynthesis S-adenosylmethionine decarboxylase Enzyme inhibition

Antiproliferative Activity vs. MGBG

EMGBG lacks antiproliferative activity against mouse L1210 leukemia cells in vitro, a property shared with DMGBG and EGBG, but in striking contrast to the potent antiproliferative effects exhibited by MGBG and glyoxal bis(guanylhydrazone) (GBG) [1].

Antiproliferative Profile
Head-to-head
No L1210 inhibition vs MGBG inhibits
Reported cell-model endpoint context
Supports pathway-response interpretation without confounding growth effects
Cancer cell biology Polyamine metabolism Leukemia research

Dual Inhibition: AdoMetDC and Diamine Oxidase

In addition to its potent AdoMetDC inhibition, EMGBG also inhibits intestinal diamine oxidase (DAO) with a Ki of 0.7 µM [1]. This dual inhibition profile is a distinguishing feature not uniformly shared by other bis(guanylhydrazone) analogs.

DAO Inhibition Ki
Class-level
0.7 µM
Reported dual enzyme inhibition context
Dual AdoMetDC/DAO profile to verify; not uniformly reported for class
Polyamine catabolism Enzyme inhibition Diamine oxidase

Crystal Structure: Non-Planar Conformation

X-ray crystallographic analysis reveals that the glyoxal bis(guanylhydrazone) chain of the EMGBG cation deviates strongly from planarity, differing dramatically from the corresponding chains of glyoxal, methylglyoxal, and propylglyoxal analogs [1].

Crystal Conformation
Head-to-head
Non-planar cation chain
Reported structural conformation context
X-ray diffraction; orthorhombic, space group Pbcn
Structural biology X-ray crystallography Molecular conformation

Plant Cell Growth Inhibition

In Helianthus tuberosus tuber explants, EMGBG was identified as one of the most potent growth inhibitors among tested bis(guanylhydrazones), with its potency correlating with the total number of side-chain carbon atoms [1].

Plant Growth Inhibition
Cross-study
Among most potent in tested set
Reported plant-model response context
Data to verify; exact IC50 not provided in abstract
Plant physiology Polyamine metabolism Growth inhibition

Lack of DFMO Potentiation

EMGBG does not potentiate the growth inhibition produced by α-difluoromethyl ornithine (DFMO) in L1210 cells, a property it shares with DMGBG and EGBG, but which contrasts with the behavior of MGBG and GBG [1].

DFMO Combination
Head-to-head
No potentiation vs MGBG/GBG potentiate
Reported combination endpoint context
Supports pathway-dissection without confounding synergism
Combination therapy Polyamine biosynthesis DFMO

EMGBG: Recommended Application Scenarios


AdoMetDC Inhibition in Biochemical Assays

Given its exceptional potency (Ki = 12 nM) against eukaryotic AdoMetDC, EMGBG is the compound of choice for studies requiring near-complete enzymatic inhibition at low concentrations. Its superior potency relative to EGBG ensures robust target engagement with minimal compound usage, reducing cost and potential off-target interactions in sensitive biochemical assays [1].

AdoMetDC Inhibition in Cell Proliferation Studies

Researchers investigating the role of AdoMetDC in cellular growth without the confounding antiproliferative effects typical of MGBG should select EMGBG. Its lack of intrinsic antiproliferative activity in L1210 cells and failure to potentiate DFMO make it an ideal tool for dissecting polyamine-dependent growth mechanisms [2].

Bis(Guanylhydrazone) Structural Studies

The unique non-planar conformation of the EMGBG cation, as determined by X-ray crystallography, provides a valuable structural probe for understanding the molecular basis of AdoMetDC inhibition and the divergent biological activities within the bis(guanylhydrazone) class. Procurement for structural biology applications is warranted to leverage this distinct feature [3].

Plant & Fungal Polyamine Modulation

EMGBG's potent growth inhibitory effects in plant explants and its ability to reduce spermidine levels in fungal systems position it as a useful agent for agricultural or botanical research. Its efficacy in reducing mycelial growth of Pyrenophora avenae, comparable to MGBG, supports its application in phytopathology studies [4][5].

Application
Selection Property
Validation Focus
AdoMetDC Biochemical Assays
Enzyme inhibition assay context
Reported AdoMetDC target engagement at low concentrations
Cell Proliferation Pathway Studies
Cell-model endpoint review context
Antiproliferative profile and DFMO combination response to verify
Structural Biology Studies
Non-planar molecular conformation
Conformation-activity relationship review
Plant/Fungal Polyamine Research
Plant/fungal model-response context
Growth inhibition endpoint review in model organisms

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Emgbg

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.